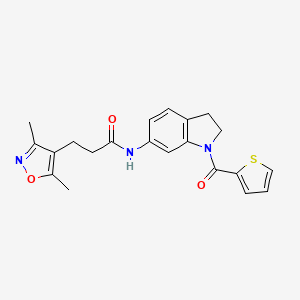

3-(3,5-dimethylisoxazol-4-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)propanamide

Description

This compound is a propanamide derivative featuring a 3,5-dimethylisoxazole moiety linked to an indolin-6-yl group substituted with a thiophene-2-carbonyl moiety. The 3,5-dimethylisoxazole group may enhance metabolic stability due to steric hindrance, while the thiophene-indolin scaffold could facilitate π-π stacking or hydrophobic interactions in binding pockets .

Properties

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S/c1-13-17(14(2)27-23-13)7-8-20(25)22-16-6-5-15-9-10-24(18(15)12-16)21(26)19-4-3-11-28-19/h3-6,11-12H,7-10H2,1-2H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMTUMGBDOUESV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3,5-dimethylisoxazol-4-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics, which combine an isoxazole moiety with a thiophene and indole derivative. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C21H21N3O3S

- Molecular Weight : 395.5 g/mol

- CAS Number : 1448053-84-6

Biological Activity Overview

The compound has been investigated for various biological activities, particularly in the context of drug discovery. Its structural components suggest potential interactions with biological targets, making it a candidate for therapeutic applications.

Potential Therapeutic Applications

- Anti-inflammatory Properties : Similar compounds have shown efficacy in reducing inflammation, suggesting that this compound may exhibit similar effects.

- Antimicrobial Activity : The presence of the isoxazole and thiophene rings indicates potential antimicrobial properties, which warrant further investigation.

- Anticancer Potential : Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation through various mechanisms.

The biological activity of this compound may involve:

- Enzyme Inhibition : The isoxazole ring can act as a bioisostere for carboxylic acids, potentially inhibiting enzymes that recognize carboxylate groups.

- Receptor Interaction : The thiophene moiety may enhance binding to hydrophobic pockets in proteins, increasing binding affinity and specificity.

Research Findings and Case Studies

Recent studies have aimed to elucidate the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of isoxazole were screened for their anticancer properties. The compound demonstrated significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to structurally analogous molecules from diverse chemical classes (Table 1).

Table 1: Structural and Functional Comparison

Key Findings:

Core Structure Impact :

- The propanamide backbone in the target compound and Propanil suggests hydrolytic stability compared to the ester linkage in I-6273 or carbamates in compounds .

- Ethyl benzoate derivatives (e.g., I-6273) may act as prodrugs, with esters cleaved in vivo to release active acids, whereas the target compound’s amide likely resists hydrolysis.

Thiophene-2-carbonyl vs. thiazole ( compounds ): Thiophene’s electron-rich aromatic system may favor stronger hydrophobic interactions compared to thiazole’s nitrogen-containing ring, which could alter target selectivity.

Propanil’s dichlorophenyl group confers herbicidal activity via acetolactate synthase inhibition, whereas the target compound’s heterocyclic complexity implies a more specialized therapeutic target.

Pharmacokinetic Considerations:

- Compared to thiazolylmethylcarbamates , the thiophene-indolin scaffold may reduce oxidative metabolism due to fewer reactive sites.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound’s synthesis likely involves a multi-step approach, leveraging cyclocondensation and amide coupling. Key steps include:

- Cyclocondensation : Refluxing acetic acid with sodium acetate as a catalyst (3–5 hours) to form the isoxazole-thiophene core .

- Amide Coupling : Use of coupling agents (e.g., EDC/HOBt) under inert conditions to attach the indolin-6-yl moiety.

- Optimization : Control solvent polarity (e.g., DMF for solubility), temperature (80–100°C), and stoichiometric ratios (1.1:1 excess of aldehyde derivatives) to improve yield .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Cyclocondensation | Acetic acid, reflux (3–5 h) | Core structure formation | |

| Amide Coupling | EDC, HOBt, DMF, RT to 80°C | Functional group attachment |

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm regiochemistry of the isoxazole and thiophene rings. For example, the 3,5-dimethylisoxazole protons appear as singlets (δ 2.3–2.5 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C₂₃H₂₂N₃O₃S: 420.14 g/mol) .

- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. How do structural motifs (isoxazole, thiophene) influence reactivity and stability?

- Methodological Answer :

- Isoxazole : The 3,5-dimethyl substitution enhances steric protection against nucleophilic attack, improving stability under acidic conditions .

- Thiophene : Electron-rich sulfur atoms facilitate π-π stacking in biological targets but may oxidize under strong oxidative conditions (e.g., peroxide exposure) .

- Indolin-6-yl : The planar aromatic system enables intercalation or enzyme active-site binding, critical for biological activity studies .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified substituents (e.g., nitro, cyano, or methoxy groups) on the isoxazole or indole rings to assess impact on bioactivity .

- Biological Assays : Test analogs against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays. Compare IC₅₀ values to correlate substituent effects .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities based on substituent polarity/steric bulk .

Q. How can researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Standardize Assays : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. For example, validate anti-proliferative effects via both MTT and clonogenic assays .

- Control Batch Variability : Characterize compound purity (HPLC) and confirm stability (TGA/DSC) to rule out degradation artifacts .

- Meta-Analysis : Cross-reference data with structural analogs (e.g., compound 25 in , which has a nitro group linked to antiviral activity) .

Q. What strategies improve compound stability during in vitro assays?

- Methodological Answer :

- pH Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to prevent hydrolysis of the amide bond .

- Light Protection : Store solutions in amber vials to avoid thiophene ring photooxidation .

- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) .

Q. How to computationally predict metabolic pathways for this compound?

- Methodological Answer :

- Software Tools : Use GLORY or MetaPrint2D to identify likely Phase I/II metabolism sites (e.g., oxidation at the thiophene sulfur or hydroxylation of the indole ring) .

- CYP450 Docking : Simulate interactions with CYP3A4/2D6 isoforms using molecular dynamics (e.g., GROMACS) to predict metabolite formation .

Data Contradiction Analysis

Example Scenario : Conflicting reports on kinase inhibition potency.

- Resolution Workflow :

- Replicate assays using identical enzyme batches (e.g., recombinant EGFR).

- Validate compound integrity via LC-MS post-assay.

- Compare with structurally validated controls (e.g., ’s compound 35, which shares the isoxazole motif) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.